N-[(2-chlorophenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide
CAS No.: 1788681-52-6
Cat. No.: VC4165612
Molecular Formula: C18H19ClN2O2
Molecular Weight: 330.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1788681-52-6 |
|---|---|
| Molecular Formula | C18H19ClN2O2 |
| Molecular Weight | 330.81 |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
| Standard InChI | InChI=1S/C18H19ClN2O2/c19-15-7-3-1-5-13(15)11-21-18(22)12-23-17-9-10-20-16-8-4-2-6-14(16)17/h1,3,5,7,9-10H,2,4,6,8,11-12H2,(H,21,22) |
| Standard InChI Key | HJUKNGNPUOVXQD-UHFFFAOYSA-N |
| SMILES | C1CCC2=NC=CC(=C2C1)OCC(=O)NCC3=CC=CC=C3Cl |
Introduction
N-[(2-chlorophenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide is a complex organic compound with a molecular formula of C18H19ClN2O2 and a CAS number of 1788681-52-6. This compound belongs to the class of amides and contains both aromatic and aliphatic components, making it a subject of interest for various chemical and biological studies.
Biological and Pharmacological Activities
While specific biological activities of N-[(2-chlorophenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide are not detailed in the search results, compounds with similar structures often exhibit potential in various pharmacological applications. These include antimicrobial, antiproliferative, and neurological effects, depending on their interaction with biological targets such as enzymes or receptors.
Research Findings and Future Directions
Given the limited information available on this specific compound, future research should focus on its synthesis optimization, structural characterization, and biological evaluation. Studies could explore its potential as a therapeutic agent by assessing its activity against various biological targets and its safety profile.
Note:
Due to the limited availability of specific data on N-[(2-chlorophenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide in the provided sources, this article focuses on general aspects and potential areas of research. Further investigation is necessary to fully understand its properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume